molecular formula C20H14N2O4 B15249906 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- CAS No. 6370-89-4

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)-

Cat. No.: B15249906
CAS No.: 6370-89-4
M. Wt: 346.3 g/mol
InChI Key: BWAIAPNVNORHCV-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and phenylamino groups attached to the anthracenedione core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- typically involves multi-step organic reactions. One common method includes the nitration of anthraquinone followed by reduction to introduce the amino group. Subsequent hydroxylation and phenylamination steps are carried out under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The use of catalysts and optimized reaction conditions ensures high yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the intercalation into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase enzymes, leading to DNA strand breaks and apoptosis in cancer cells. The presence of hydroxy and amino groups enhances its binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- is unique due to the combination of amino, hydroxy, and phenylamino groups, which confer enhanced biological activity and specificity in its applications. This makes it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

1-amino-5-anilino-4,8-dihydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-11-6-8-13(23)17-15(11)19(25)18-14(24)9-7-12(16(18)20(17)26)22-10-4-2-1-3-5-10/h1-9,22-24H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAIAPNVNORHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064277
Record name 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-89-4
Record name 1-Amino-4,8-dihydroxy-5-(phenylamino)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6370-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006370894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4,8-dihydroxy-5-(phenylamino)anthraquinone
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